molecular formula C19H20N4O2S2 B276235 2-{[7-Methyl-4-oxo-3-(3-pyridinylmethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

2-{[7-Methyl-4-oxo-3-(3-pyridinylmethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B276235
M. Wt: 400.5 g/mol
InChI Key: OBISQBBTZVANPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[7-Methyl-4-oxo-3-(3-pyridinylmethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a chemical compound that has shown potential in scientific research applications. It is a complex molecule that is synthesized using a multi-step process. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 2-{[7-Methyl-4-oxo-3-(3-pyridinylmethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is not fully understood. However, it has been shown to inhibit certain enzymes and pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[7-Methyl-4-oxo-3-(3-pyridinylmethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide have been studied in laboratory experiments. The compound has been shown to have anti-cancer and anti-inflammatory effects. It has also been shown to have effects on certain neurotransmitters in the brain, which may make it a potential treatment for neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[7-Methyl-4-oxo-3-(3-pyridinylmethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide in laboratory experiments include its potential as an anti-cancer and anti-inflammatory agent. It also has potential as a treatment for neurological disorders. However, the limitations of using this compound in laboratory experiments include the complex synthesis method and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for research on 2-{[7-Methyl-4-oxo-3-(3-pyridinylmethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide. One potential direction is to further study its mechanism of action and identify specific pathways and enzymes that it targets. Another direction is to study its potential as a treatment for specific types of cancer and neurological disorders. Additionally, future research could focus on developing new and more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of 2-{[7-Methyl-4-oxo-3-(3-pyridinylmethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a multi-step process that involves several chemical reactions. The starting material for the synthesis is 7-methyl-4-oxo-3-(3-pyridinylmethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol, which is reacted with chloroacetic acid to form the final product.

Scientific Research Applications

2-{[7-Methyl-4-oxo-3-(3-pyridinylmethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has been studied for its potential in scientific research applications. It has been shown to have activity against certain types of cancer cells and has been studied as a potential anti-cancer agent. The compound has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurological disorders.

properties

Molecular Formula

C19H20N4O2S2

Molecular Weight

400.5 g/mol

IUPAC Name

2-[[7-methyl-4-oxo-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H20N4O2S2/c1-11-4-5-13-14(7-11)27-17-16(13)18(25)23(9-12-3-2-6-21-8-12)19(22-17)26-10-15(20)24/h2-3,6,8,11H,4-5,7,9-10H2,1H3,(H2,20,24)

InChI Key

OBISQBBTZVANPD-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)N)CC4=CN=CC=C4

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)N)CC4=CN=CC=C4

Origin of Product

United States

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